N-(1-Phenylethyl)hydrazinecarbothioamide
Description
N-(1-Phenylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenylethyl group (-CH₂CH₂C₆H₅) attached to the hydrazinecarbothioamide backbone (NH₂NHC(S)NH-). This compound is structurally related to a broader class of hydrazinecarbothioamides, which are studied for their diverse applications in medicinal chemistry, materials science, and catalysis. The phenylethyl substituent imparts moderate lipophilicity and influences electronic properties, making it distinct from analogs with aliphatic or heteroaromatic substituents .
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-amino-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(11-9(13)12-10)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H2,11,12,13) |
InChI Key |
VPKCPEZYVHRLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)hydrazinecarbothioamide typically involves the reaction of phenylethylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(1-Phenylethyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group enhances its ability to penetrate biological membranes, while the hydrazinecarbothioamide moiety interacts with active sites of target proteins. This dual functionality allows the compound to exert its effects through multiple pathways.
Comparison with Similar Compounds
Key Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Substituent | Water Solubility | Dipole Moment (Debye) | NLO Activity (β, ×10⁻³⁰ cm⁵/e.s.u.) |
|---|---|---|---|---|
| N-(1-Phenylethyl)hydrazinecarbothioamide | Phenylethyl | Low | Not reported | Not reported |
| N-(Pyridin-2-yl)hydrazinecarbothioamide | Pyridyl | Moderate | 4.45 | 2.17 |
| N-(tert-Butyl)hydrazinecarbothioamide | tert-Butyl | Insoluble | Not reported | Not reported |
Biological Activity
Chemical Structure and Synthesis
N-(1-Phenylethyl)hydrazinecarbothioamide belongs to the class of hydrazine derivatives, characterized by the presence of a phenylethyl group attached to a hydrazine backbone with a carbothioamide functional group. The compound can be synthesized through various methods, often involving the reaction of phenylethylamine with thiosemicarbazide in the presence of appropriate reagents.
Synthesis Reaction
The general reaction can be represented as follows:
This reaction typically requires controlled conditions to ensure high yield and purity.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study indicated that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Apoptosis Induction
In a controlled experiment with MCF-7 breast cancer cells:
- Treatment : Cells were treated with varying concentrations of this compound.
- Results : A dose-dependent increase in apoptosis was observed, with significant effects noted at concentrations above 50 µg/mL.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
